3-bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
3-bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the bromination of 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. One common method includes the reaction of 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature and monitored until completion.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the bromination reaction to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction:
Major Products
The major products of substitution reactions are derivatives where the bromine atom is replaced by the nucleophile. For example, reaction with an amine would yield an amino-substituted pyrazolo[1,5-a]pyrimidine derivative .
Scientific Research Applications
3-bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential antitumor agents and enzyme inhibitors.
Biological Studies: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Material Science: Its unique photophysical properties make it useful in the development of new materials with specific optical characteristics.
Mechanism of Action
The exact mechanism of action of 3-bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its effects. The molecular targets and pathways involved are often determined through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Uniqueness
3-bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine atom at the 3-position and the carboxylic acid group at the 2-position provides distinct properties compared to other pyrazolo[1,5-a]pyrimidine derivatives .
Properties
CAS No. |
1782374-30-4 |
---|---|
Molecular Formula |
C8H6BrN3O2 |
Molecular Weight |
256.1 |
Purity |
95 |
Origin of Product |
United States |
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